

# Preparing SecinH3 stock solutions and working concentrations

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Compound of Interest		
Compound Name:	SecinH3	
Cat. No.:	B1681706	Get Quote

## **Application Notes and Protocols: SecinH3**

Introduction

SecinH3 is a cell-permeable, small-molecule inhibitor of cytohesins, which are guanine nucleotide exchange factors (GEFs) for ADP-ribosylation factor (ARF) proteins.[1][2][3][4] It demonstrates specificity for the Sec7 domain of the cytohesin family, thereby inhibiting the activation of ARF GTPases, particularly ARF6.[1] A primary and well-documented effect of SecinH3 is the inhibition of the insulin signaling pathway. It has been shown to impede the insulin-dependent phosphorylation of key downstream targets like Akt and FoxO1A and prevent the binding of Insulin Receptor Substrate 1 (IRS1) to the insulin receptor. This inhibitory action leads to effects such as hepatic insulin resistance. These properties make SecinH3 a valuable tool for researchers studying ARF-regulated pathways, insulin signaling, and related metabolic processes.

## Physicochemical and Inhibitory Properties of SecinH3

This table summarizes the key physicochemical properties of **SecinH3** and its inhibitory concentrations against various cytohesin family members.

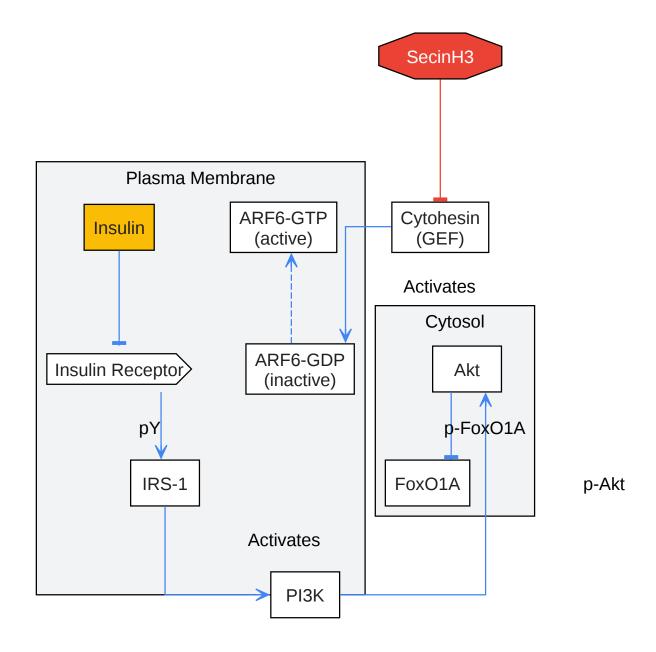


Property	Value	Reference
Molecular Weight	460.5 g/mol	
Molecular Formula	C24H20N4O4S	_
CAS Number	853625-60-2	<del>-</del>
Solubility	100 mM (46.05 mg/mL) in DMSO	_
IC <sub>50</sub> for hCyh2	2.4 μΜ	<del>-</del>
IC50 for hCyh1	5.4 µM	<del>-</del>
IC <sub>50</sub> for mCyh3	5.4 µM	<del>-</del>
IC <sub>50</sub> for hCyh3	5.6 µM	-
IC <sub>50</sub> for insulin-dependent IGFBP1 repression	2.2 μΜ	_

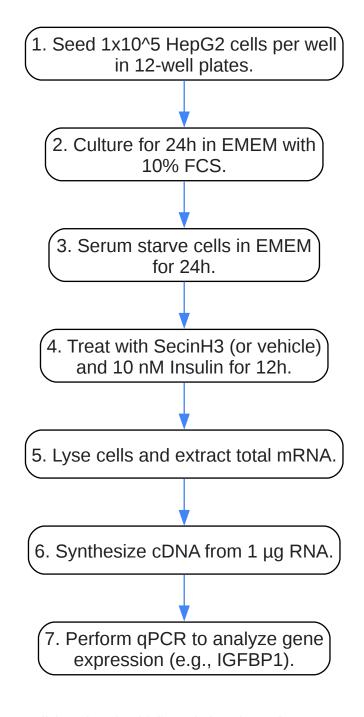
# **Signaling Pathway of SecinH3 Action**

**SecinH3** exerts its effects by targeting cytohesins, which are critical for the activation of ARF proteins. In the context of insulin signaling, insulin binding to its receptor initiates a cascade involving the phosphorylation of IRS proteins, activation of PI3K, and subsequent phosphorylation of Akt. Cytohesins and their substrate ARF6 are also implicated in this pathway, particularly in processes like GLUT4 transporter translocation. **SecinH3**'s inhibition of cytohesin disrupts this cascade, leading to a reduction in downstream insulin-mediated effects.









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### References







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